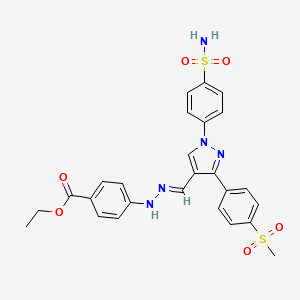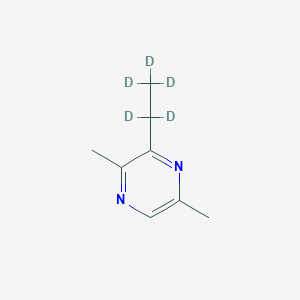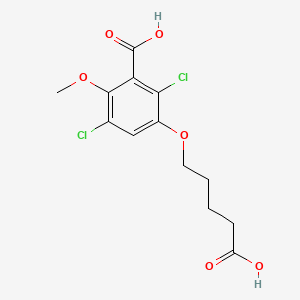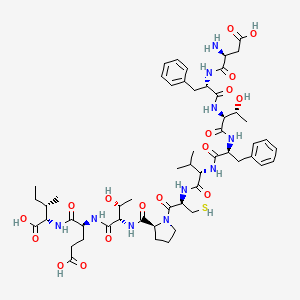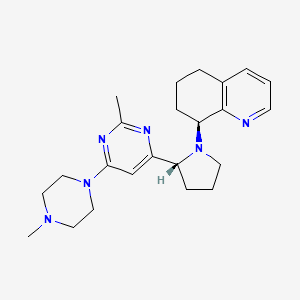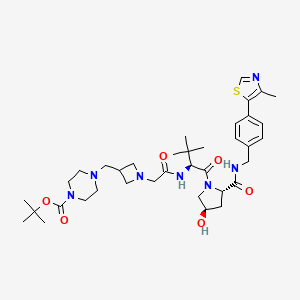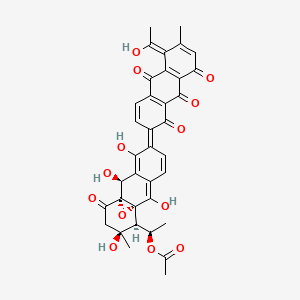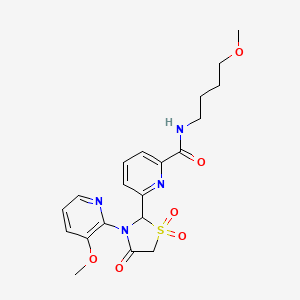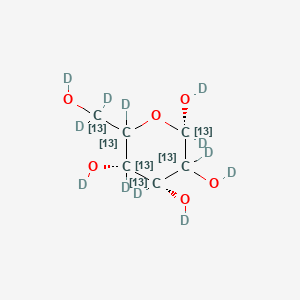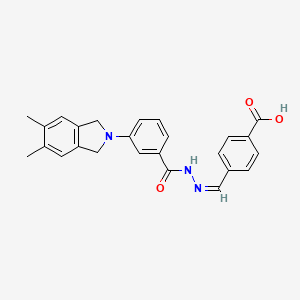
Prl-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prl-IN-1 is a compound known for its potent inhibitory effects on the phosphatase of regenerating liver (PRL) enzymes, particularly PRL1. This compound directly binds to the PRL1 trimer interface, obstructing PRL1 trimerization, and has shown significant anticancer activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Prl-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve organic synthesis techniques such as condensation reactions, cyclization, and purification steps .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Prl-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while reduction may produce simpler, reduced forms of this compound .
Applications De Recherche Scientifique
Prl-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of PRL enzymes and their role in various biochemical pathways.
Biology: Helps in understanding the biological functions of PRL enzymes and their involvement in cellular processes.
Medicine: Shows potential as an anticancer agent by inhibiting PRL1 trimerization, which is crucial for cancer cell proliferation.
Industry: Can be used in the development of new therapeutic agents targeting PRL enzymes .
Mécanisme D'action
Prl-IN-1 exerts its effects by directly binding to the PRL1 trimer interface, obstructing PRL1 trimerization. This inhibition disrupts the normal function of PRL1, leading to the suppression of cancer cell proliferation. The molecular targets involved include the PRL1 enzyme and its associated pathways, such as the JAK-STAT signaling pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Salirasib: Another PRL inhibitor that blocks PRL3-induced migration in cancer cells.
Candesartan: A broad-spectrum PRL inhibitor that prevents cancer cell migration.
Uniqueness of Prl-IN-1
This compound is unique in its ability to specifically target the PRL1 trimer interface, making it a potent inhibitor with significant anticancer activities. Unlike other inhibitors, this compound’s specificity for PRL1 trimerization provides a targeted approach to cancer therapy .
Propriétés
Formule moléculaire |
C25H23N3O3 |
|---|---|
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
4-[(Z)-[[3-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)benzoyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C25H23N3O3/c1-16-10-21-14-28(15-22(21)11-17(16)2)23-5-3-4-20(12-23)24(29)27-26-13-18-6-8-19(9-7-18)25(30)31/h3-13H,14-15H2,1-2H3,(H,27,29)(H,30,31)/b26-13- |
Clé InChI |
MCEIGZQHGVMORT-ZMFRSBBQSA-N |
SMILES isomérique |
CC1=CC2=C(CN(C2)C3=CC=CC(=C3)C(=O)N/N=C\C4=CC=C(C=C4)C(=O)O)C=C1C |
SMILES canonique |
CC1=CC2=C(CN(C2)C3=CC=CC(=C3)C(=O)NN=CC4=CC=C(C=C4)C(=O)O)C=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


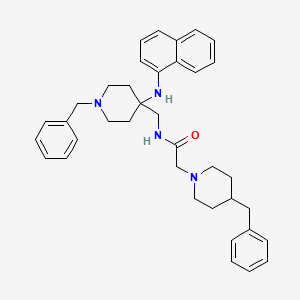
![3-[4-[[5-[(1R)-cyclohex-2-en-1-yl]sulfanyl-4-pyridin-3-yl-1,2,4-triazol-3-yl]methoxy]-2,5-difluorophenyl]prop-2-ynyl N-(1-methylpiperidin-4-yl)carbamate](/img/structure/B12383285.png)
